In Vitro Antibacterial Potency: Ferensimycin A (X-14889B) vs Descarboxy Analog X-14889A
Ferensimycin A (as the X-14889B sodium salt) demonstrates a 17-fold greater potency than its descarboxy analog X-14889A against Gram-positive microorganisms. The minimum inhibitory concentration (MIC) range for Ferensimycin A extends down to 0.09 ug/mL, compared to only 1.57 ug/mL for X-14889A, despite both sharing an upper limit of 6.25 ug/mL [1]. This head-to-head comparison was conducted under identical in vitro broth dilution conditions, isolating the impact of the carboxyl group on antibacterial activity.
| Evidence Dimension | In vitro antibacterial potency (MIC range) |
|---|---|
| Target Compound Data | MIC: 0.09–6.25 ug/mL (X-14889B sodium salt, Ferensimycin A) |
| Comparator Or Baseline | X-14889A sodium salt (descarboxy analog); MIC: 1.57–6.25 ug/mL |
| Quantified Difference | 17-fold lower MIC minimum (0.09 vs 1.57 ug/mL) |
| Conditions | Broth dilution assay against Gram-positive microorganisms; sodium salt forms tested in vitro. |
Why This Matters
The enhanced potency at low concentrations makes Ferensimycin A a more efficient candidate for antimicrobial applications, potentially reducing the required dosage and cost-per-dose compared to its descarboxy analog.
- [1] US Patent 4,672,033. Antibiotics X-14889 A, C and D. Liu CM, Westley JW, Hermann TE, et al. Issued June 9, 1987. Assigned to Hoffmann-La Roche Inc. Example 4, Col. 199-200. View Source
